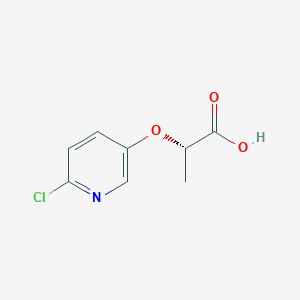

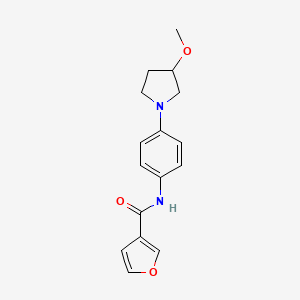

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide” is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, an acetyl group, and a benzamide group . The InChI string for this compound isInChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) . Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 49.4 Ų , and it has two rotatable bonds .Scientific Research Applications

Antimicrobial Activity

Compounds related to quinoline, such as those derived from hydroxyquinoline, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. For instance, the synthesis process involves several steps, including treatment with ethyl chloroacetate, hydrazine hydrate, and various aldehydes, leading to compounds with notable antibacterial and antifungal activities (Ahmed et al., 2006).

Anti-Inflammatory and Analgesic Properties

Quinoline derivatives have been investigated for their anti-inflammatory and analgesic activities. A study focused on the synthesis and pharmacological assessment of novel quinoline derivatives bearing azetidinones scaffolds as anti-inflammatory and analgesic agents. These derivatives showed significant anti-inflammatory and less ulcerogenic activity compared to conventional NSAIDs, highlighting their therapeutic potential (Gupta & Mishra, 2016).

Anti-Tuberculosis Activity

2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, a category of compounds related to quinoline, have been synthesized and evaluated for their antituberculosis activity. These compounds exhibited potent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, with minimum inhibitory concentration values as low as 0.05 μM. This indicates their potential as candidates for future development in tuberculosis treatment (Pissinate et al., 2016).

Pharmacological Properties in Alzheimer's Disease Model

A study on 7-chloro-4-(phenylselanyl) quinoline (a compound with a structural relation to quinoline) explored its effect on memory impairment and anxiety in an Alzheimer's disease model. The compound showed protective effects against learning and memory impairment and anxiety, implicating anticholinesterase and antioxidant actions in its pharmacological effects (Pinz et al., 2018).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDTPDVBOEYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2565217.png)

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)